2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
CAS No.: 154127-41-0
VCID: VC21337894
Molecular Formula: C10H14N2O6S3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide - 154127-41-0](/images/no_structure.jpg)
Description |
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e]12thiazine-6-sulfonamide 1,1-dioxide is a complex organic compound with a molecular formula of C10H14N2O6S3 and a molecular weight of approximately 354.42 g/mol . This compound is part of a broader class of thienothiazine derivatives, which have been studied for their potential pharmacological properties. Synthesis and ApplicationsThe synthesis of this compound typically involves multi-step reactions starting from simpler thienothiazine precursors. The specific synthesis route may vary depending on the desired purity and yield. This compound and its analogs are often studied for their potential use in pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways. Safety and HandlingHandling 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-dioxide requires caution due to its potential toxicity. It is classified with hazard statements such as H302, indicating harmful if swallowed . Precautions include wearing protective clothing and avoiding ingestion. Safety Precautions Table
Research FindingsResearch on this compound is ongoing, with studies focusing on its pharmacological properties and potential therapeutic applications. While specific findings are not widely reported, compounds within this class are generally explored for their activity in various biological systems. |
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CAS No. | 154127-41-0 | ||||||
Product Name | 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide | ||||||
Molecular Formula | C10H14N2O6S3 | ||||||
Molecular Weight | 354.4 g/mol | ||||||
IUPAC Name | 2-(3-methoxypropyl)-1,1,4-trioxo-3H-thieno[3,2-e]thiazine-6-sulfonamide | ||||||
Standard InChI | InChI=1S/C10H14N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5H,2-4,6H2,1H3,(H2,11,14,15) | ||||||
Standard InChIKey | VCKBAMGUANTCPO-UHFFFAOYSA-N | ||||||
SMILES | COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N | ||||||
Canonical SMILES | COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N | ||||||
Synonyms | 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide; 3,4-Dihydro-2-(3-methoxypropyl)-4-oxo-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | ||||||
PubChem Compound | 15225313 | ||||||
Last Modified | Aug 15 2023 |
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